molecular formula C18H25N3O4 B7052206 N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide

N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide

Cat. No.: B7052206
M. Wt: 347.4 g/mol
InChI Key: VAEQRXGCMZTJRB-UHFFFAOYSA-N
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Description

N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide: is a synthetic organic compound with a complex structure that includes a pyridine ring substituted with a cyclopentyloxy group, a morpholine ring, and a butanamide moiety

Properties

IUPAC Name

N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c22-16(6-8-18(23)21-9-11-24-12-10-21)20-14-5-7-17(19-13-14)25-15-3-1-2-4-15/h5,7,13,15H,1-4,6,8-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEQRXGCMZTJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)NC(=O)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine intermediate, which is achieved by reacting 3-hydroxypyridine with cyclopentanol in the presence of a suitable catalyst to form 6-cyclopentyloxypyridine.

    Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be done by reacting the pyridine intermediate with morpholine under controlled conditions.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety. This is typically achieved by reacting the intermediate with a suitable butanoyl chloride derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace the cyclopentyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.

    Modulate Receptors: The compound can interact with receptors on cell surfaces, leading to changes in cellular signaling and function.

    Alter Gene Expression: It can influence the expression of certain genes, thereby affecting cellular processes and responses.

Comparison with Similar Compounds

N-(6-cyclopentyloxypyridin-3-yl)-4-morpholin-4-yl-4-oxobutanamide can be compared with other similar compounds, such as:

    N-(6-cyclopentyloxypyridin-3-yl)cyclobutanecarboxamide: This compound has a similar pyridine and cyclopentyloxy structure but differs in the presence of a cyclobutanecarboxamide moiety.

    (6-cyclopentyloxypyridin-3-yl)(phenyl)methanol: This compound features a phenyl group instead of the morpholine and butanamide moieties.

    4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde: This compound has a hydroxypyridine and sulfonyl group, differing significantly in structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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